molecular formula C10H20O2 B1618077 Methyl 7-methyloctanoate CAS No. 2177-86-8

Methyl 7-methyloctanoate

Cat. No. B1618077
CAS RN: 2177-86-8
M. Wt: 172.26 g/mol
InChI Key: IEHIOXQFWRLVGR-UHFFFAOYSA-N
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Description

Methyl 7-methyloctanoate, also known as Octanoic acid, 7-methyl-, methyl ester, is a chemical compound with the molecular formula C10H20O2 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of Methyl 7-methyloctanoate consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 172.2646 Da .

Scientific Research Applications

Bacterial Polyesters and Polymer Science

Research has shown that Methyl 7-methyloctanoate can be utilized in the field of polymer science. For instance, Pseudomonas oleovorans, when grown on mixtures of methyloctanoates including 7-methyloctanoate, produces polyesters with unique properties. These polymers contain units with methyl branches, which could be significant in developing new materials with specific characteristics. The resulting copolyesters exhibit considerable molecular weight, indicating potential for diverse industrial applications (Fritzsche, Lenz, & Fuller, 1990).

Organic Synthesis and Chemical Reactions

Methyl 7-methyloctanoate is also involved in various organic synthesis processes. For example, it has been used in the synthesis of bicyclic tetrahydropyrans, which are significant in medicinal chemistry. The reaction of methyl (4E,7R)-7-hydroxyoctanoate with aldehydes in the presence of TMSOTf (trimethylsilyl trifluoromethanesulfonate) illustrates its utility in creating complex organic structures (Elsworth & Willis, 2008).

Catalysis and Hydrocarbon Conversion

In the field of catalysis, research on the conversion of methyloctanoate, including Methyl 7-methyloctanoate, over Zn-modified H-ZSM-5 Zeolite catalysts has been conducted. This study sheds light on the behavior of methylesters in aromatization processes, which is crucial for understanding and improving catalytic reactions in industrial processes (Danuthai et al., 2009).

Bioactive Compounds and Therapeutics

Moreover, Methyl 7-methyloctanoate is relevant in the synthesis and study of bioactive compounds. For instance, methyl 3-O-phospo-α-D-glucopyranuronic acid, a compound related to Methyl 7-methyloctanoate, has shown promising antifungal activity and potential as an antimalarial agent. This kind of research is vital in the development of new therapeutic agents (Abu-Izneid et al., 2018).

Electroanalytical Sensing Applications

Additionally, studies involving the use of boron-doped diamond electrodes for electroanalytical detection of compounds like 7-methylguanine, demonstrate the potential use of Methyl 7-methyloctanoate in developing advanced sensing technologies. These applications are particularly relevant in detecting biomarkers for diseases and metabolic dysfunctions (Sanjuán et al., 2016).

Perfume Industry and Fragrance Synthesis

In the perfume industry, Methyl 7-methyloctanoate has been synthesized as a key component in the fragrance of the African orchid Aerangis confusa. This demonstrates its role in creating scented products, highlighting its significance in flavor and fragrance chemistry (Kim et al., 2005).

Safety And Hazards

When handling Methyl 7-methyloctanoate, it’s important to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed during its handling. Protective gloves, protective clothing, eye protection, and face protection should be worn. In case of fire, use CO2, dry chemical, or foam for extinction. It should be stored in a well-ventilated place .

properties

IUPAC Name

methyl 7-methyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2)7-5-4-6-8-10(11)12-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHIOXQFWRLVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918457
Record name Methyl 7-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methyloctanoate

CAS RN

2177-86-8, 93409-96-2
Record name Methyl isononanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isononanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093409962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl isononanoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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